molecular formula C10H20O B1617983 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- CAS No. 40853-53-0

2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-

Cat. No.: B1617983
CAS No.: 40853-53-0
M. Wt: 156.26 g/mol
InChI Key: VUGJPGPMYGKRPW-POHAHGRESA-N
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Description

2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-, also known as Isodihydrolavandulol, is an organic compound with the molecular formula C10H20O. It is a type of alcohol that features a hexenyl group with methyl and isopropyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hexen-1-ol with isopropyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- often involves the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halogenated compounds

Mechanism of Action

The mechanism of action of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hexenyl group with methyl and isopropyl substituents makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Properties

CAS No.

40853-53-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-5-methyl-2-propan-2-ylhex-2-en-1-ol

InChI

InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h6,8-9,11H,5,7H2,1-4H3/b10-6-

InChI Key

VUGJPGPMYGKRPW-POHAHGRESA-N

SMILES

CC(C)CC=C(CO)C(C)C

Isomeric SMILES

CC(C)C/C=C(/CO)\C(C)C

Canonical SMILES

CC(C)CC=C(CO)C(C)C

Key on ui other cas no.

40853-53-0

Origin of Product

United States

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